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Compound of Interest

Compound Name: Sco-peg3-NH2

Cat. No.: B12376608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SCo-peg3-NH2 is a bifunctional reagent designed for copper-free click chemistry, specifically

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It features a strained cyclooctyne (SCo)

moiety for reaction with azides, a three-unit polyethylene glycol (PEG3) spacer to enhance

solubility and reduce aggregation, and a primary amine (-NH2) for conjugation to various

molecules. This reagent is particularly valuable in the field of bioconjugation and for the

development of Antibody-Drug Conjugates (ADCs), where it is described as a cleavable linker.

[1]

Copper-free click chemistry is advantageous for biological applications as it circumvents the

cellular toxicity associated with the copper(I) catalyst used in traditional Copper-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC).[2] The inherent ring strain of the cyclooctyne in SCo-
peg3-NH2 allows for a rapid and specific reaction with azide-functionalized molecules under

physiological conditions, forming a stable triazole linkage.[2]

This document provides detailed application notes and protocols for the use of SCo-peg3-NH2
in SPAAC reactions.
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Property Value

Chemical Name
Cyclooct-2-yn-1-yl (2-(2-(2-(2-

aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

Synonyms SCO-PEG3-NH2

CAS Number 2141976-29-4

Molecular Formula C17H30N2O5

Molecular Weight 342.44 g/mol

Appearance Varies (refer to supplier data)

Purity > 90-95% (refer to supplier data)

Solubility Soluble in DMSO and other organic solvents

Storage
Store at -20°C, desiccated and protected from

light.[1]

Signaling Pathways and Experimental Workflows
The primary application of SCo-peg3-NH2 is in the covalent labeling and conjugation of

biomolecules. The experimental workflow typically involves two main stages: functionalization

of a molecule of interest with the primary amine of SCo-peg3-NH2, followed by the SPAAC

reaction with an azide-modified target.
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Step 1: Functionalization

Step 2: SPAAC Reaction

Step 3: Analysis & Purification
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Caption: General workflow for bioconjugation using SCo-peg3-NH2.
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Caption: The SPAAC reaction between a cyclooctyne and an azide.

Experimental Protocols
Protocol 1: General Protocol for Strain-Promoted Azide-
Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction between a SCo-peg3-NH2-functionalized molecule and an

azide-containing biomolecule.

Materials:

SCo-peg3-NH2 functionalized molecule

Azide-modified biomolecule (e.g., protein, nucleic acid)

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other amine-free buffers such

as HEPES or borate buffer.

Anhydrous DMSO or DMF

Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

Reagent Preparation:
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Prepare a stock solution of the SCo-peg3-NH2 functionalized molecule in anhydrous

DMSO or DMF. The concentration will depend on the specific experiment but a 10 mM

stock is a common starting point.

Prepare the azide-modified biomolecule in the chosen reaction buffer.

Reaction Setup:

In a microcentrifuge tube, combine the azide-modified biomolecule with the SCo-peg3-
NH2 functionalized molecule.

A molar excess of the SCo-peg3-NH2 functionalized molecule (typically 2-10 fold excess)

is recommended to ensure complete labeling of the azide-modified biomolecule.

The final concentration of the reactants will depend on the specific biomolecules and

should be optimized. A starting concentration in the micromolar to low millimolar range is

common.

Incubation:

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The

reaction time should be optimized for the specific reactants.

Gentle mixing during incubation can improve reaction efficiency.

Purification:

Remove the excess unreacted SCo-peg3-NH2 functionalized molecule and any

byproducts using an appropriate purification method.

For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis are

effective methods.

Analysis:

The success of the conjugation can be confirmed by techniques such as SDS-PAGE

(which will show a molecular weight shift), mass spectrometry, or HPLC.
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Quantitative Data for SPAAC Reactions (General Guidance):

Parameter Typical Range Notes

Reactant Concentrations 10 µM - 1 mM

Dependent on the specific

biomolecules and desired

reaction rate.

Molar Ratio (SCo:Azide) 1:1 to 10:1

An excess of one reactant can

drive the reaction to

completion.

Temperature 4°C - 37°C
Room temperature is often

sufficient.

Reaction Time 1 - 24 hours
Monitor reaction progress to

determine the optimal time.

pH 6.5 - 8.5
Physiological pH (7.4) is

generally optimal.

Protocol 2: Functionalization of a Carboxylic Acid-
Containing Molecule with SCo-peg3-NH2
This protocol describes the conjugation of the amine group of SCo-peg3-NH2 to a carboxylic

acid on a molecule of interest using EDC/NHS chemistry.

Materials:

Molecule with a carboxylic acid group

SCo-peg3-NH2

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)
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Reaction Buffer: PBS (pH 7.2-7.5)

Anhydrous DMSO or DMF

Quenching solution (e.g., hydroxylamine)

Purification system

Procedure:

Activation of Carboxylic Acid:

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

Add a 5-10 fold molar excess of EDC and NHS.

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

Conjugation Reaction:

Dissolve SCo-peg3-NH2 in DMSO or DMF.

Add the activated molecule (NHS-ester) to the SCo-peg3-NH2 solution. A slight molar

excess of the NHS-ester may be used.

Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer.

Incubate for 2-4 hours at room temperature or overnight at 4°C.

Quenching:

Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS-esters.

Purification:

Purify the SCo-peg3-NH2 functionalized molecule using an appropriate method such as

HPLC or column chromatography to remove unreacted starting materials and byproducts.
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Application in Antibody-Drug Conjugates (ADCs)
SCo-peg3-NH2 is described as a cleavable ADC linker.[1] In the context of ADCs, a cleavable

linker is designed to be stable in systemic circulation and release the cytotoxic payload upon

internalization into the target cancer cell. Common cleavage mechanisms include enzymatic

cleavage (e.g., by cathepsins), reduction of disulfide bonds, or hydrolysis in the acidic

environment of lysosomes.

The "SCo" (cyclooctyne) moiety itself is not typically considered a cleavable linker in the

traditional ADC sense. Therefore, for SCo-peg3-NH2 to function as a cleavable linker, the

cleavable functionality must be incorporated into the molecule it is being conjugated to, or the

cyclooctyne is part of a more complex linker system where another part is cleavable. The

primary amine of SCo-peg3-NH2 can be used to attach it to a cleavable unit, such as a peptide

sequence (e.g., Val-Cit) that is sensitive to lysosomal proteases.

Logical Workflow for ADC Synthesis using a Cleavable
Linker
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Caption: Workflow for ADC synthesis and payload release.

Troubleshooting
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Problem Possible Cause Suggested Solution

Low Conjugation Yield

- Inefficient activation of

carboxylic acid.- Hydrolysis of

NHS-ester.- Insufficient

reaction time or temperature.-

Steric hindrance.

- Optimize EDC/NHS

concentrations and activation

time.- Use anhydrous solvents

for stock solutions.- Increase

incubation time or

temperature.- Consider a

longer PEG spacer.

Non-specific Binding
- Hydrophobic interactions.-

Aggregation of reactants.

- Increase PEG chain length

for better solubility.- Include

mild detergents (e.g., Tween-

20) in buffers.- Optimize

reactant concentrations.

Precipitation during Reaction - Poor solubility of reactants.

- Increase the proportion of

organic co-solvent (e.g.,

DMSO, DMF).- Use a SCo-

reagent with a longer, more

hydrophilic PEG spacer.

Conclusion
SCo-peg3-NH2 is a versatile and efficient reagent for bioconjugation via copper-free click

chemistry. Its bifunctional nature allows for the straightforward labeling of a wide range of

molecules and their subsequent conjugation to azide-modified targets. The protocols and data

presented here provide a foundation for researchers to successfully implement SCo-peg3-NH2
in their experimental workflows, particularly in the fields of proteomics, drug delivery, and the

development of next-generation antibody-drug conjugates. Careful optimization of reaction

conditions is crucial to achieve high yields and specific conjugations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12376608?utm_src=pdf-body
https://www.benchchem.com/product/b12376608?utm_src=pdf-body
https://www.benchchem.com/product/b12376608?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. SCO-PEG3-NH2 - Immunomart [immunomart.com]

2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG
[biochempeg.com]

To cite this document: BenchChem. [Application Notes and Protocols for SCo-peg3-NH2 in
Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376608#sco-peg3-nh2-reaction-conditions-for-
click-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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